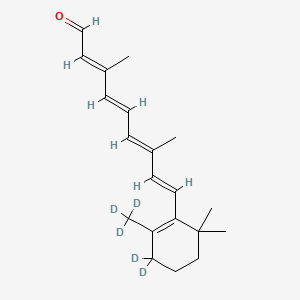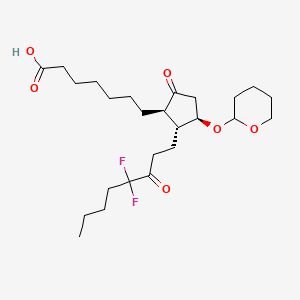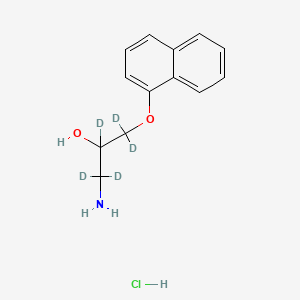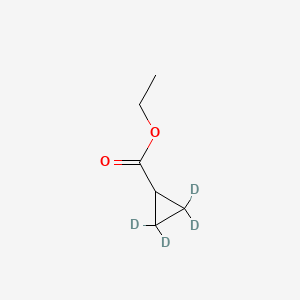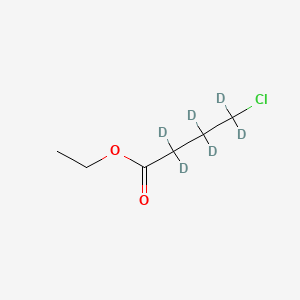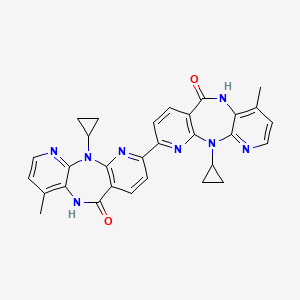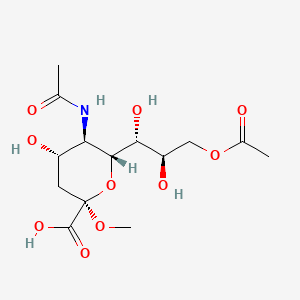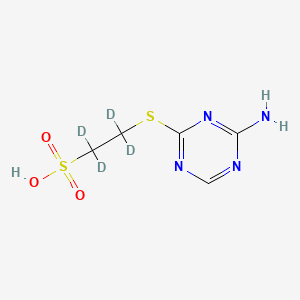
Acide 2-(4-amino-1,3,5-triazin-2-yl)sulfanylethanesulfonique-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is a deuterated analog of a triazine derivative. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The presence of deuterium atoms in its structure makes it valuable for various analytical and experimental applications.
Applications De Recherche Scientifique
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been found to target dna gyrase and adenosine receptors . These targets play crucial roles in DNA replication and signal transduction, respectively.
Mode of Action
Related compounds have been shown to induce cell cycle arrest in a p53-independent manner . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.
Biochemical Pathways
Stable isotope labeling, a technique often used with this compound, allows researchers to study metabolic pathways in vivo in a safe manner .
Result of Action
Similar compounds have been shown to induce g0/g1 and g2/m cell cycle arrest and apoptosis in cells harboring wild-type and mutant p53 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with an appropriate amine under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine derivative with a thiol compound.
Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods, including catalytic exchange reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Alkylated or acylated triazine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid: The non-deuterated analog.
2-(4-Amino-1,3,5-triazin-2-yl)ethanesulfonic Acid: Lacks the sulfanyl group.
2-(4-Amino-1,3,5-triazin-2-yl)propionic Acid: Contains a different side chain.
Uniqueness
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct analytical advantages
Propriétés
IUPAC Name |
2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]-1,1,2,2-tetradeuterioethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGPQDWXRMFMCX-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)SCCS(=O)(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC=NC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

